Pharmacopoeial Designation vs. Generic Derivatives
trans N-Benzyl Paroxetine (CAS 105813-14-7) is designated as Paroxetine hydrochloride (anhydrous) impurity C EP Reference Standard by the European Pharmacopoeia and supplied as an EDQM pharmaceutical primary standard . In contrast, Defluoro N-Benzyl Paroxetine Hydrochloride (CAS 105813-39-6), which lacks the 4-fluorophenyl substituent, and N-Methyl Paroxetine (CAS 110429-36-2) are not designated as official pharmacopoeial impurities and are supplied only as generic research-grade impurities (typically >95% purity) without EDQM certification . This regulatory designation status is binary: official pharmacopoeial standard versus non-official research chemical.
| Evidence Dimension | Pharmacopoeial Designation Status |
|---|---|
| Target Compound Data | Official EP Impurity C designation with EDQM pharmaceutical primary standard grade |
| Comparator Or Baseline | Defluoro N-Benzyl Paroxetine Hydrochloride (CAS 105813-39-6): No pharmacopoeial designation; N-Methyl Paroxetine (CAS 110429-36-2): No pharmacopoeial designation |
| Quantified Difference | Binary difference: Official EP reference standard vs. generic impurity |
| Conditions | European Pharmacopoeia monograph for Paroxetine hydrochloride (anhydrous) specifications |
Why This Matters
Regulatory submissions to EMA and FDA require use of officially designated pharmacopoeial reference standards; use of non-pharmacopoeial analogs may result in analytical method rejection during ANDA review.
